6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Overview
Description
6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H13Cl2NO2S and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0044052 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized various derivatives of chromen-2-one, including compounds with thiazole and coumarin hybrids. These compounds have undergone detailed structural analysis through X-ray characterization, Hirshfeld surface analysis, and DFT calculations to evaluate noncovalent interactions, such as C–H⋯O and π–π interactions, and their importance in solid-state architecture (Madni et al., 2020)[https://consensus.app/papers/stacking-motifs-three-madni/72693e8de8c054dba18e5105db20e202/?utm_source=chatgpt].
Antimicrobial and Antioxidant Properties
Certain synthesized derivatives exhibited significant antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, along with notable antioxidant activities. These findings indicate the potential of chromen-2-one derivatives as a new class of antibacterial and antioxidant agents (Al-ayed, 2011)[https://consensus.app/papers/synthesis-spectroscopy-electrochemistry-alayed/aa98819b318053a0b3b40b24440e4fa6/?utm_source=chatgpt].
Antitumor Activity
1H-thieno[2,3-c]chromen-4(2H)-one derivatives were shown to possess moderate to good activity against various cancer cell lines, suggesting their potential as antitumor agents. The synthesis of these compounds involves Knoevenagel condensation of substituted flavanones, highlighting the versatility of chromen-2-one derivatives in developing anticancer drugs (Yu et al., 2017)[https://consensus.app/papers/synthesis-crystal-structure-antitumour-activity-yu/4ddff31b5f165aaab20a1d05b7e02506/?utm_source=chatgpt].
Properties
IUPAC Name |
6,8-dichloro-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2NO2S/c1-10-3-4-14(11(2)5-10)17-9-26-19(23-17)15-7-12-6-13(21)8-16(22)18(12)25-20(15)24/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXKEYBDFYMRKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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